molecular formula C30H26N4O3 B10999631 6-[4-oxo-4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)butyl]-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione

6-[4-oxo-4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)butyl]-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione

Cat. No.: B10999631
M. Wt: 490.6 g/mol
InChI Key: KLBVNSQNIDVGDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[4-oxo-4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)butyl]-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure combining elements of isoindoloquinazoline and beta-carboline frameworks, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-oxo-4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)butyl]-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione typically involves multi-step organic synthesis. One common approach includes:

    Formation of the Beta-Carboline Moiety: This can be achieved through the Pictet-Spengler reaction, where tryptamine reacts with an aldehyde under acidic conditions to form the beta-carboline structure.

    Attachment of the Butyl Chain: The beta-carboline derivative is then subjected to alkylation reactions to introduce the butyl chain, often using alkyl halides in the presence of a base.

    Construction of the Isoindoloquinazoline Core: This step involves cyclization reactions, where the intermediate compounds undergo intramolecular cyclization to form the isoindoloquinazoline core. This can be facilitated by using reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, catalyst), and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the beta-carboline moiety, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of complex heterocycles in various chemical reactions.

Biology

Biologically, the compound is of interest due to its potential interactions with biological macromolecules. It is investigated for its binding affinity to proteins and nucleic acids, which could lead to the development of new biochemical tools or therapeutic agents.

Medicine

In medicine, the compound is explored for its potential pharmacological activities. The beta-carboline and isoindoloquinazoline moieties are known for their neuroprotective, anticancer, and antimicrobial properties, making this compound a candidate for drug development.

Industry

Industrially, the compound could be used in the synthesis of advanced materials or as a precursor for other biologically active compounds.

Mechanism of Action

The mechanism of action of 6-[4-oxo-4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)butyl]-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways involving:

    Inhibition of Enzymes: The compound may inhibit key enzymes involved in cellular processes, leading to altered metabolic pathways.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways.

    DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Beta-Carboline Derivatives: Compounds like harmine and harmaline, which are known for their psychoactive and neuroprotective properties.

    Isoindoloquinazoline Derivatives: Compounds such as quinazoline and isoindoline derivatives, which have diverse biological activities.

Uniqueness

What sets 6-[4-oxo-4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)butyl]-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione apart is its hybrid structure, combining the pharmacophoric elements of both beta-carboline and isoindoloquinazoline. This unique combination may result in synergistic effects, enhancing its biological activity and therapeutic potential.

Properties

Molecular Formula

C30H26N4O3

Molecular Weight

490.6 g/mol

IUPAC Name

6-[4-oxo-4-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)butyl]-6aH-isoindolo[2,3-a]quinazoline-5,11-dione

InChI

InChI=1S/C30H26N4O3/c35-27(32-17-15-20-19-8-3-5-12-24(19)31-25(20)18-32)14-7-16-33-28-21-9-1-2-10-22(21)30(37)34(28)26-13-6-4-11-23(26)29(33)36/h1-6,8-13,28,31H,7,14-18H2

InChI Key

KLBVNSQNIDVGDP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)CCCN4C5C6=CC=CC=C6C(=O)N5C7=CC=CC=C7C4=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.